1-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-morpholinopropan-1-one
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Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-morpholinopropan-1-one is a heterocyclic organic compound that features a pyrazole ring substituted with dimethyl groups and a morpholine ring attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-morpholinopropan-1-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable propanone derivative in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-morpholinopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-morpholinopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-morpholinopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule.
Comparison with Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: A similar compound with a simpler structure, lacking the morpholine ring.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-morpholinopropan-1-one is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C12H19N3O2/c1-10-11(9-14(2)13-10)12(16)3-4-15-5-7-17-8-6-15/h9H,3-8H2,1-2H3 |
InChI Key |
UAYYMKQHXKOMGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)CCN2CCOCC2)C |
Origin of Product |
United States |
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